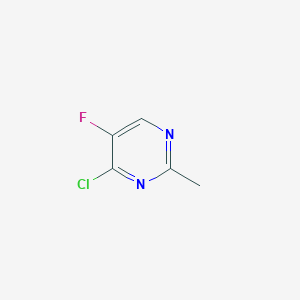

4-Chloro-5-fluoro-2-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGQHQXDKLATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341585 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-50-3 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-5-fluoro-2-methylpyrimidine (CAS Number: 898044-50-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, a verified synthesis protocol, and its emerging role in the development of targeted therapeutics.

Core Compound Data

This compound is a substituted pyrimidine ring, a heterocyclic scaffold of significant interest in drug discovery due to its presence in a wide array of biologically active molecules. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine core provides medicinal chemists with multiple reactive handles for further chemical modification and molecular elaboration.

| Property | Value | Source |

| CAS Number | 898044-50-3 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂ | [3] |

| Molecular Weight | 146.55 g/mol | [2][3] |

| Appearance | Volatile Liquid | [1] |

| Purity | Typically >96% | [4] |

Spectroscopic and Physicochemical Data

| Parameter | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.91 (s, 3H), 8.79 (s, 1H) | [1] |

| Thin Layer Chromatography (TLC) Rf | 0.26 (10% ethyl acetate/hexane) | [1] |

Synthesis of this compound

A robust and reproducible method for the synthesis of this compound proceeds from 5-fluoro-2-methylpyrimidin-4(3H)-one.[1]

Experimental Protocol

Materials:

-

5-fluoro-2-methylpyrimidin-4(3H)-one

-

N,N-dimethylaniline

-

Phosphorus oxychloride (POCl₃)

-

Diethyl ether

-

2N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) in phosphorus oxychloride, add N,N-dimethylaniline (1.80 mL).

-

Heat the reaction mixture to 110 °C for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with 2N hydrochloric acid, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by careful evaporation under reduced pressure to yield the volatile liquid product, this compound (0.39 g, 34% yield).[1]

-

The product can be used in subsequent reactions without further purification.[1]

Applications in Drug Discovery: A Versatile Intermediate

While specific signaling pathways directly modulated by this compound are not yet extensively documented, its structural motifs are prevalent in a variety of kinase inhibitors and other targeted therapeutics. The chloro and fluoro substituents on the pyrimidine ring are key features for engaging with the hinge region of kinase active sites and for modulating the physicochemical properties of the final drug candidate.

The primary utility of this compound is as a reactive intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. This reactivity is central to building a library of diverse compounds for screening against biological targets.

Logical Workflow for the Utility of this compound in Medicinal Chemistry

The following diagram illustrates the logical workflow of how this compound is utilized as a starting material in a drug discovery program.

Caption: Logical workflow for the use of this compound in drug discovery.

Experimental Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

The following diagram outlines a plausible experimental workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material. This represents a common synthetic strategy in medicinal chemistry.

Caption: Experimental workflow for the synthesis of a hypothetical kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and reactive handles make it an attractive starting material for the generation of compound libraries for high-throughput screening. Further research into the biological activities of its derivatives is likely to uncover novel therapeutic agents.

References

physical and chemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring chloro, fluoro, and methyl groups on the pyrimidine ring, makes it a versatile reagent for the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the reactive chloro and activating fluoro groups allows for selective and sequential reactions, providing a scaffold for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and purification.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898044-50-3 |

| Molecular Formula | C5H4ClFN2 |

| Molecular Weight | 146.55 g/mol |

| Canonical SMILES | CC1=NC(=C(C=N1)F)Cl |

| InChI | InChI=1S/C5H4ClFN2/c1-3-6-2-4(8)5(7)9-3/h2H,1H3 |

Physical Properties

Experimentally determined physical properties for this compound are not consistently reported in publicly available literature. The compound is described as a volatile liquid.[1] The table below summarizes the available data.

| Property | Value | Source |

| Physical State | Volatile Liquid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Note: While experimental data for the title compound is lacking, a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, is reported to be soluble in DMSO.[2]

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative chloro and fluoro substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 4-position is the most probable site for nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom at the 5-position. The fluorine atom is generally less labile in nucleophilic aromatic substitution compared to chlorine. This differential reactivity can be exploited for selective functionalization of the pyrimidine ring.

Common nucleophiles that are expected to react with this compound include:

-

Amines: Primary and secondary amines are expected to displace the 4-chloro group to form the corresponding 4-aminopyrimidine derivatives.

-

Alcohols/Alkoxides: In the presence of a base, alcohols, or the more reactive alkoxides, can substitute the chlorine to yield 4-alkoxypyrimidines.

-

Thiols/Thiolates: Thiols and thiolates are also anticipated to readily displace the 4-chloro substituent to give 4-(thioether)pyrimidines.

While specific studies on the reactivity of this compound are not widely documented, the reactivity of similar chloropyrimidine systems is well-established. For instance, various nucleophiles have been shown to successfully substitute the chloro group in related pyrimidine scaffolds.[3][4][5][6]

Stability:

The compound should be stored in a dry, sealed container.[7] For a related compound, 4-chloro-5-fluoro-2-methoxypyrimidine, it is noted to be moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] It is reasonable to assume that this compound has similar stability and storage requirements.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 3.91 (s, 3H).[1]

Experimental Protocols

Synthesis of this compound:

A general procedure for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[1]

Materials:

-

5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (1.80 mL)

-

Diethyl ether

-

2N Hydrochloric acid

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a reaction vessel, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.

-

Heat the reaction mixture to 110 °C for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product with diethyl ether.

-

Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by careful evaporation under reduced pressure to yield the volatile liquid product, this compound.

Purification:

The crude product can be used in subsequent reactions without further purification.[1] For higher purity, column chromatography on silica gel can be employed. A suitable eluent system is 10% ethyl acetate in hexane, which gives a TLC Rf value of 0.26.[1]

Workflow and Diagrams

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities in the pharmaceutical and agrochemical sectors. While a detailed experimental protocol for its synthesis is available, a comprehensive characterization of its physical properties is still lacking in the public domain. The established reactivity of related chloropyrimidines suggests that this compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the 4-position. Further research into the specific reactivity and physical characteristics of this compound will undoubtedly enhance its utility as a key building block in organic synthesis.

References

- 1. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 2. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE CAS#: 1801-06-5 [m.chemicalbook.com]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 7. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]

Spectroscopic Analysis of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-fluoro-2-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while some experimental data is available, other data points are based on predictions and analysis of similar compounds due to the limited availability of a complete experimental dataset for this specific molecule.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.79 | Singlet | 1H | H6 | DMSO-d₆ |

| 3.91 | Singlet | 3H | -CH₃ | DMSO-d₆ |

| Source: Experimental data.[1] |

Table 2: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C2 |

| ~150-160 (d) | C4 |

| ~140-150 (d) | C5 |

| ~130-140 (d) | C6 |

| ~20-30 | -CH₃ |

| Note: This data is predicted based on typical chemical shifts for similar pyrimidine derivatives. Experimental data is not currently available. |

Table 3: Predicted ¹⁹F NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Reference Standard |

| -120 to -150 | Singlet or Doublet | CFCl₃ |

| Note: This is a predicted chemical shift range based on typical values for fluoro-aromatic compounds. The multiplicity may be a singlet or a doublet depending on the coupling with the H6 proton. Experimental data is not currently available. |

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak-Medium | C-H stretch (methyl) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1300-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| Note: These are predicted absorption ranges based on characteristic vibrational frequencies of the functional groups present. An experimental IR spectrum is not currently available. |

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion Species |

| 146.00 | [M]⁺ |

| 147.01 | [M+H]⁺ |

| 168.99 | [M+Na]⁺ |

| Note: This data is predicted. The presence of a chlorine atom is expected to result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. Look for isotopic patterns, such as the M+2 peak for chlorine-containing compounds.[2]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to obtain a complete set of experimental spectra.

References

Navigating the Solubility Landscape of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide

For Immediate Release

Physicochemical Properties

4-Chloro-5-fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 898044-50-3 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | Volatile liquid |

Solubility Profile

Direct experimental data on the solubility of this compound in various solvents is currently unavailable. However, based on the solubility of a structurally related compound, 4-Chloro-5-fluoro-2-methoxypyrimidine, which is known to be soluble in Dimethyl Sulfoxide (DMSO), a similar solubility profile can be anticipated.[1]

For the purpose of experimental design, researchers can consider the following common solvents used for determining the solubility of pyrimidine derivatives.[2][3][4]

Table 1: Predicted and Potential Solvents for this compound Solubility Studies

| Solvent Class | Specific Solvents | Predicted Solubility |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Potentially Soluble | |

| Tetrahydrofuran (THF) | Potentially Soluble | |

| Protic Polar | Methanol | Potentially Soluble |

| Non-Polar | Carbon Tetrachloride (CCl₄) | Potentially Low Solubility |

| Chloroform | Potentially Soluble | |

| Ester | Ethyl Acetate | Potentially Soluble |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following sections detail the gravimetric and shake-flask methods, which are widely accepted for determining the solubility of chemical compounds.[5]

Gravimetric Method

The gravimetric method is a reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent at a specific temperature.[2][3]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: Take a known mass of the clear, saturated solution and evaporate the solvent under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility as the mass of the solute per mass of the solvent.

Shake-Flask Method

The shake-flask method is another robust technique for determining equilibrium solubility and is considered a gold standard for low-solubility compounds.[5][6]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility.

Synthesis of this compound

Understanding the synthesis of a compound can provide valuable context for its handling and potential impurities. A general procedure for the synthesis of this compound from 5-fluoro-2-methylpyrimidin-4(3H)-one has been described.[7]

Reaction Scheme:

5-fluoro-2-methylpyrimidin-4(3H)-one is reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-dimethylaniline.

Procedure:

-

Dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one and N,N-dimethylaniline in phosphorus oxychloride.[7]

-

Heat the reaction mixture to 110 °C for approximately 90 minutes.[7]

-

After cooling to room temperature, carefully pour the reaction mixture into ice water.[7]

-

Extract the product with a suitable organic solvent, such as diethyl ether.[7]

-

Wash the organic layer sequentially with 2N hydrochloric acid, water, and saturated saline.[7]

-

Dry the organic layer with a drying agent like anhydrous magnesium sulfate.[7]

-

Remove the solvent by evaporation under reduced pressure to yield the volatile liquid product.[7]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. In the absence of direct quantitative data, this document offers a predictive framework and detailed experimental protocols to enable the determination of its solubility profile. The provided synthesis information further aids in the comprehensive characterization of this compound. It is recommended that researchers perform their own solubility studies using the methodologies outlined herein to obtain precise data for their specific applications.

References

- 1. 4-CHLORO-5-FLUORO-2-METHOXYPYRIMIDINE CAS#: 1801-06-5 [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in medicinal chemistry.

Core Compound Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 146.55 g/mol | [1] |

| CAS Number | 898044-50-3 | [1][2][3][4] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

Synthesis Protocol

A general and established method for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-fluoro-2-methylpyrimidin-4(3H)-one

-

N,N-dimethylaniline

-

Phosphorus oxychloride (POCl₃)

-

Diethyl ether

-

2N Hydrochloric acid

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a reaction vessel, dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.

-

Heat the reaction mixture to 110 °C for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product with diethyl ether.

-

Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by careful evaporation under reduced pressure to yield the liquid product, this compound.[2]

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted pyrimidines are crucial scaffolds in the development of targeted therapies, particularly kinase inhibitors. The chloro and fluoro substituents on the pyrimidine ring of this compound provide reactive sites for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

Role in Aurora Kinase A Inhibition

Aurora Kinase A is a key regulator of cell division and is often overexpressed in various cancers, making it an attractive therapeutic target. Pyrimidine-based derivatives have been designed to inhibit Aurora Kinase A activity. The synthesis of these inhibitors often utilizes chloro-fluoropyrimidine intermediates.

Below is a diagram illustrating the general synthetic workflow for developing pyrimidine-based Aurora Kinase inhibitors, where a compound like this compound could serve as a starting material.

Involvement in the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Pyrimidine derivatives have been successfully developed as inhibitors of JAK kinases. For instance, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) is a potent JAK2 inhibitor, highlighting the importance of the substituted pyrimidine scaffold in targeting this pathway.[5]

The following diagram illustrates the inhibitory action of a pyrimidine-based inhibitor on the JAK/STAT signaling pathway.

References

- 1. This compound - CAS:898044-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 898044-50-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Applications of 4-Chloro-5-fluoro-2-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 4-Chloro-5-fluoro-2-methylpyrimidine, a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed information on sourcing, quality control, and key chemical transformations.

Commercial Availability

This compound (CAS No. 898044-50-3) is readily available from a range of commercial suppliers specializing in chemical building blocks for research and development. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Code | Purity | Available Quantities | Additional Information |

| Apollo Scientific | PC201366 | ≥96% | 250mg, 1g, 5g, 25g | Lead time of 1-3 weeks.[1][2] |

| Sigma-Aldrich | - | - | Inquire | - |

| Sunway Pharm Ltd. | CB17120 | ≥97% | 100mg, 250mg, 1g, 5g | Room temperature storage.[1] |

| Alchem Pharmtech | - | - | Inquire | - |

| ChemicalBook Suppliers | - | 97-99% | g to kg scales | Multiple suppliers listed.[3] |

Molecular Properties:

| Property | Value |

| CAS Number | 898044-50-3[1][2][3][4] |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol [1][2] |

Quality Control Workflow

Ensuring the purity and identity of this compound is critical for the success and reproducibility of subsequent synthetic steps. A robust quality control (QC) workflow is essential. The following diagram outlines a typical QC process for this chemical intermediate.

Caption: Quality Control Workflow for Incoming Material.

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl and amino substituents. The chloro group at the 4-position is susceptible to nucleophilic substitution and is the primary site for these transformations.

Suzuki-Miyaura Coupling

General Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, a general protocol can be adapted for this compound.[10][11][12][13][14]

General Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP, Xantphos).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the reaction vessel and heat to 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with many approved drugs and clinical candidates targeting protein kinases. Compounds synthesized from this compound can be further elaborated into potent and selective kinase inhibitors. For instance, various substituted pyrimidines have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

Caption: Simplified EGFR Signaling Pathway.

The development of novel pyrimidine derivatives from this compound allows for the fine-tuning of inhibitory activity against such pathways, contributing to the discovery of next-generation targeted therapies. The fluorination at the 5-position can also enhance metabolic stability and binding affinity.

References

- 1. This compound - CAS:898044-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 898044-50-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

In-Depth Technical Guide: Stability and Storage of 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Chloro-5-fluoro-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, integrity, and shelf-life of this compound.

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the stability of this compound. Based on available safety data sheets for this and structurally similar compounds, the following conditions are recommended:

-

Temperature: Store in a cool location. Refrigeration is often advised.

-

Atmosphere: Due to its sensitivity to air, it is recommended to store under an inert atmosphere, such as nitrogen or argon.

-

Moisture: Keep containers tightly closed in a dry and well-ventilated place to prevent hydrolysis.

-

Light: Protect from light to prevent photolytic degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Stability Profile and Potential Degradation Pathways

Factors Affecting Stability of this compound

Caption: Factors influencing the stability of this compound.

Hydrolytic Degradation

The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water, especially under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 5-fluoro-2-methylpyrimidin-4-one. The rate of hydrolysis is expected to be pH-dependent.

Photodegradation

Fluorinated pyrimidines, such as 5-fluorouracil, are known to undergo photodegradation upon exposure to UV light. A common pathway involves the addition of solvents or other nucleophiles across the 5,6-double bond.[1] While the trifluoromethyl group on some heterocyclic compounds has been shown to be relatively stable to photolysis, the potential for photoreactions involving the pyrimidine ring of this compound should be considered.

Thermal Degradation

Elevated temperatures can induce decomposition of halogenated heterocyclic compounds. The specific degradation products will depend on the temperature and the presence of other reactive species. Thermal stress may lead to cleavage of the pyrimidine ring or reactions involving the substituents. Studies on other nitrogen-rich heterocyclic compounds have shown them to be stable up to 250°C.[2][3]

Oxidative Degradation

The pyrimidine ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Potential reactions could involve the formation of N-oxides or ring-opened products.

Quantitative Stability Data

As of the date of this guide, specific quantitative stability data, such as degradation kinetics under various stress conditions for this compound, is not available in the public domain. To obtain this data, it is imperative to conduct formal stability studies and forced degradation experiments as outlined in the following section. The table below is provided as a template for presenting such data once it is generated.

Table 1: Summary of Forced Degradation Studies for this compound (Template)

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | ||||

| Base Hydrolysis | 0.1 M NaOH | ||||

| Oxidative | 3% H₂O₂ | ||||

| Thermal | Dry Heat | ||||

| Photolytic | UV/Vis Light |

Experimental Protocols for Stability Assessment

The following section outlines a general experimental workflow for conducting forced degradation studies on this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).

General Workflow for a Forced Degradation Study

Caption: General experimental workflow for a forced degradation study.

Materials and Equipment

-

This compound (high purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Calibrated stability chambers (for thermal and photostability studies)

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS/MS) detector.

-

pH meter

-

Volumetric glassware

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions (as per ICH Q1A)

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). Also, heat the stock solution. Analyze samples at various time points.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a validated chemical actinometric system to monitor light exposure. Protect a portion of the sample with aluminum foil to serve as a dark control.

Analytical Method

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is crucial. A UPLC-MS/MS method is highly recommended for its sensitivity and specificity.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and screening for degradation products. Full scan and product ion scan modes for identification of unknown degradants.

-

Conclusion

While specific stability data for this compound is not currently available, this guide provides a framework for its proper storage, handling, and stability assessment based on the chemistry of analogous compounds and regulatory guidelines. The primary degradation pathways are anticipated to be hydrolysis of the chloro group and potential photolytic reactions. Conducting comprehensive forced degradation studies is essential to establish a definitive stability profile, identify potential impurities, and ensure the quality of this important pharmaceutical intermediate.

References

- 1. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-5-fluoro-2-methylpyrimidine (CAS No. 898044-50-3), a key intermediate in pharmaceutical and agrochemical synthesis. The information is compiled and presented to meet the needs of laboratory and industrial professionals.

Chemical Identity and Physical Properties

This compound is a halogenated pyrimidine derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 898044-50-3 | BLD Pharm, 2a biotech, Apollo Scientific, ChemicalBook |

| Molecular Formula | C₅H₄ClFN₂ | BLD Pharm |

| Molecular Weight | 146.55 g/mol | BLD Pharm |

| Purity | 96% | Apollo Scientific[1] |

Hazard Identification and Safety Data

Comprehensive toxicological studies for this compound are not publicly available. The safety profile is primarily derived from GHS classifications provided by chemical suppliers.

GHS Hazard Classification

| Hazard Class | Category | GHS Statement | Source |

| Acute Toxicity, Oral | Not specified | Harmful if swallowed | Apollo Scientific[1] |

| Acute Toxicity, Dermal | Not specified | Harmful in contact with skin | Apollo Scientific[1] |

| Acute Toxicity, Inhalation | Not specified | Harmful if inhaled | Apollo Scientific[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Apollo Scientific[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | Apollo Scientific[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Apollo Scientific[1] |

Precautionary Statements and First Aid

| Type | Protocol |

| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mists, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, a representative synthetic protocol is described below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.[2]

Materials:

-

5-fluoro-2-methylpyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

Diethyl ether

-

2N Hydrochloric acid

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-fluoro-2-methylpyrimidin-4(3H)-one (1.04 g, 7.21 mmol) and N,N-dimethylaniline (1.80 mL) in phosphorus oxychloride.

-

Heat the reaction mixture to 110°C for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Extract the product with diethyl ether.

-

Wash the ether layer sequentially with 2N hydrochloric acid, water, and saturated saline solution.

-

Dry the ether layer with anhydrous magnesium sulfate.

-

Remove the diethyl ether by careful evaporation under reduced pressure to yield the volatile liquid product, this compound.[2]

Visualized Workflows and Relationships

GHS Hazard Communication Workflow

The following diagram illustrates the standard workflow for communicating the hazards associated with a chemical substance like this compound, from classification to end-user safety measures.

Synthetic Pathway of this compound

The diagram below outlines the key steps in the synthesis of this compound from its precursor, as detailed in the experimental protocol.[2]

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-fluoro-2-methylpyrimidine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-5-fluoro-2-methylpyrimidine, a key building block in the development of biologically active molecules, particularly kinase inhibitors. This document details its participation in several critical organic reactions, offering step-by-step protocols and expected outcomes based on established chemical principles and analogous transformations.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this reagent offers multiple avenues for chemical modification. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chloro and fluoro substituents, makes it susceptible to nucleophilic attack. The chlorine atom at the 4-position serves as a reactive handle for various cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures. This versatility has led to its use in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[1]

Key Reactions and Applications

This document focuses on four primary classes of reactions involving this compound:

-

Nucleophilic Aromatic Substitution (SNA r)

-

Suzuki-Miyaura Cross-Coupling

-

Buchwald-Hartwig Amination

-

Sonogashira Cross-Coupling

These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of chemical space around the pyrimidine core to optimize pharmacological properties.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of this compound is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities, particularly amines, which are crucial for establishing interactions with biological targets.

Application Note:

Nucleophilic aromatic substitution is a widely employed method for the synthesis of substituted pyrimidines. In the context of kinase inhibitor development, the introduction of an amine at the C4 position can be critical for establishing hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile and the solvent.

Experimental Protocol: Amination

This protocol is adapted from a procedure for a structurally similar substrate.[2]

Reaction Scheme:

Caption: General workflow for the SNAr amination of this compound.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, or other primary/secondary amine)

-

Potassium bicarbonate (KHCO₃) or Triethylamine (Et₃N)

-

Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.1 mmol, 1.1 equiv.), and potassium bicarbonate (1.5 mmol, 1.5 equiv.).

-

Add anhydrous DMSO (5 mL).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,4-dichloro-5-fluoro-6-methylpyrimidine | o-toluidine | KHCO₃ | DMSO | 60 | Not specified | 94.5[2] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl structures commonly found in kinase inhibitors.

Application Note:

For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl moieties at the C4 position. This is a key strategy for extending the molecular scaffold to probe different regions of a kinase's active site, thereby modulating potency and selectivity. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[3][4]

Experimental Protocol: Arylation

This protocol is a general procedure based on established methods for Suzuki couplings of chloropyrimidines.[3][5]

Reaction Scheme:

Caption: General workflow for the Suzuki coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or microwave vial

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion (typically 6-18 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Quantitative Data for Analogous Suzuki Couplings:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 100 | 85[6] |

| 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 60-95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful alternative to traditional SNAr for the synthesis of arylamines, often proceeding under milder conditions and with a broader substrate scope.[7]

Application Note:

This reaction is particularly valuable for coupling less reactive amines or when SNAr conditions lead to undesired side reactions. For this compound, the Buchwald-Hartwig amination provides a robust method for introducing a wide variety of primary and secondary amines at the C4 position, a key step in the synthesis of many kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this transformation.[8]

Experimental Protocol: C-N Cross-Coupling

This is a general protocol based on established Buchwald-Hartwig amination procedures.[9]

Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., Sodium tert-butoxide [NaOtBu])

-

Anhydrous Toluene or Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

In a glovebox, to a microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Add anhydrous toluene (5 mL).

-

Seal the vial and heat the reaction mixture to 100-110 °C (conventional heating) or irradiate in a microwave reactor (e.g., 150 °C for 30 min).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 (MW) | 83-94[9] |

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for introducing alkynyl moieties, which can serve as handles for further functionalization or as components of the final bioactive molecule.

Application Note:

The Sonogashira coupling of this compound allows for the introduction of an alkynyl group at the C4 position. This alkynyl group can be a key pharmacophore itself or can be further elaborated, for example, through click chemistry or reduction to the corresponding alkane or alkene. This reaction expands the repertoire of accessible structures for drug discovery programs.[10]

Experimental Protocol: Alkynylation

This general protocol is based on standard Sonogashira coupling conditions.[11]

Reaction Scheme:

Caption: General workflow for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine [Et₃N])

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

-

Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous NH₄Cl.

-

Separate the layers and wash the organic phase with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Sonogashira Couplings:

| Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 6-bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-93[11] |

Signaling Pathways and Biological Relevance

Derivatives of substituted pyrimidines are frequently designed to target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By developing inhibitors that selectively block the activity of specific kinases, it is possible to halt the uncontrolled growth of cancer cells. The diverse functionalities that can be introduced onto the this compound scaffold allow for the fine-tuning of interactions with the kinase active site, leading to the development of potent and selective inhibitors for targets such as Aurora kinases, Trk kinases, and others.[1][12]

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyrimidines. Its reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions provides a robust platform for the development of potent and selective drug candidates, particularly in the field of kinase inhibition. The protocols outlined in this document serve as a practical guide for researchers to harness the synthetic potential of this important building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]

The Role of 4-Chloro-5-fluoro-2-methylpyrimidine in the Synthesis of Novel Protein Kinase C Inhibitors

For Immediate Release

[City, State] – December 28, 2025 – 4-Chloro-5-fluoro-2-methylpyrimidine has emerged as a critical intermediate in the synthesis of a novel class of potent and selective Protein Kinase C (PKC) inhibitors. These inhibitors, specifically 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carbaldehyde derivatives, hold significant promise for the development of targeted therapies for a range of diseases, including cancer and diabetic complications. This application note provides a detailed overview of the synthetic protocols, quantitative data, and the underlying biological pathways relevant to these compounds.

Application in Drug Synthesis: A Gateway to Complex Heterocycles

This compound serves as a key building block for the construction of the pyrrolo[3,4-c]pyrazole core of the aforementioned PKC inhibitors. The chloro-substituent at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic displacement, making it an ideal handle for introducing further molecular complexity.

A pivotal step in the synthesis involves the reaction of this compound with a hydrazine derivative. This reaction proceeds via a nucleophilic aromatic substitution mechanism, leading to the formation of a hydrazinyl-pyrimidine intermediate. Subsequent intramolecular cyclization steps, often facilitated by the fluorine atom at the 5-position, lead to the formation of the fused heterocyclic system.

Experimental Protocols

Protocol 1: Synthesis of this compound

A general and efficient method for the preparation of the title intermediate starts from 5-fluoro-2-methylpyrimidin-4(3H)-one.

-

Materials: 5-fluoro-2-methylpyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

-

Procedure:

-

To a stirred solution of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) in excess phosphorus oxychloride (POCl₃), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: Synthesis of 3-aminopyrrolo[3,4-c]pyrazole Derivatives

The following protocol outlines the synthesis of the core heterocyclic scaffold from this compound, as adapted from patent literature (EA017937B1).

-

Materials: this compound, Hydrazine hydrate or a substituted hydrazine, a suitable solvent (e.g., ethanol, isopropanol), and a base (e.g., triethylamine, potassium carbonate).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the hydrazine derivative (1.1 eq) and the base (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude intermediate is then taken to the subsequent cyclization and functional group manipulation steps as detailed in the patent literature to yield the final 3-aminopyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carbaldehyde derivatives.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its subsequent conversion.

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| Synthesis of Intermediate | 5-fluoro-2-methylpyrimidin-4(3H)-one, POCl₃, N,N-Dimethylaniline | This compound | 65-75 | >98 | NMR, GC-MS |

| Synthesis of Hydrazinyl-pyrimidine | This compound, Hydrazine hydrate | 4-Hydrazinyl-5-fluoro-2-methylpyrimidine | 80-90 | >95 | LC-MS, NMR |

| Cyclization and further derivatization (representative example) | Hydrazinyl-pyrimidine derivative | 3-aminopyrrolo[3,4-c]pyrazole-5-carbaldehyde derivative | 50-60 | >98 | HPLC, NMR, HRMS |

Biological Context: Targeting the Protein Kinase C Signaling Pathway

The synthesized 3-aminopyrrolo[3,4-c]pyrazole derivatives are potent inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. Dysregulation of PKC activity has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders.

PKC Signaling Pathway

PKC enzymes are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions. Upon activation, PKC translocates to the plasma membrane where it phosphorylates a wide range of substrate proteins, leading to a cascade of downstream cellular responses, including cell proliferation, differentiation, apoptosis, and migration. By inhibiting PKC, the synthesized compounds can modulate these pathways and potentially halt or reverse disease progression.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these PKC inhibitors is a multi-step process that combines chemical synthesis with biological assays.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the preparation of novel PKC inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers and scientists working in the field of medicinal chemistry and targeted drug design. Further exploration of derivatives based on this scaffold is warranted to develop next-generation therapies for PKC-implicated diseases.

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-fluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules. The pyrimidine core, a privileged scaffold in numerous therapeutic agents, can be effectively functionalized using this methodology.

These application notes provide a detailed guide for the Suzuki coupling of 4-Chloro-5-fluoro-2-methylpyrimidine with a variety of aryl- and heteroarylboronic acids. The presence of a chloro leaving group at the 4-position, an electron-withdrawing fluorine atom at the 5-position, and an electron-donating methyl group at the 2-position presents a unique reactivity profile that requires careful consideration of reaction parameters for optimal outcomes. These protocols and data aim to serve as a comprehensive resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-aryl-5-fluoro-2-methylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Condition Optimization

While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables summarize typical conditions successfully employed for structurally related chloropyrimidines. These serve as an excellent starting point for reaction optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Chloropyrimidines

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 2 - 5 | A versatile and commonly used catalyst for a broad range of substrates.[1][2] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 (Pd), 2 - 6 (Ligand) | Highly active catalyst system, particularly for less reactive aryl chlorides.[3] |

| Pd(OAc)₂ | SPhos or XPhos | 1 - 4 | Buchwald-Hartwig type ligands, effective for challenging couplings. |

| PdCl₂(dppf) | dppf (in catalyst) | 2 - 5 | Often used for heteroaryl couplings, providing good yields and selectivity.[4] |

Table 2: Base and Solvent Selection for Suzuki Coupling of Chloropyrimidines

| Base | Solvent System | Typical Temperature (°C) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A common and effective combination for many Suzuki couplings.[2] |

| K₃PO₄ | Toluene or 1,4-Dioxane | 90 - 120 | A stronger base, often beneficial for less reactive substrates. |

| Cs₂CO₃ | 1,4-Dioxane or DMF | 80 - 110 | A highly effective base, though more expensive. |

| Na₂CO₃ | 1,4-Dioxane / H₂O | 95-100 | An alternative inorganic base for the coupling reaction.[5] |

| KF | THF | 50 - 70 | A milder base, useful when base-sensitive functional groups are present.[3] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific boronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Pd(PPh₃)₄ (0.03 - 0.05 equiv)

-

K₂CO₃ (2.0 - 3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-